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Compound Name: 4-Phenoxyphenol

Cat. No.: B1666991 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Phenoxyphenol, a molecule of significant interest in chemical synthesis and drug

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers,

scientists, and professionals in the field.

Spectroscopic Data Summary
The structural characterization of 4-Phenoxyphenol has been elucidated through various

spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses

are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 4-
Phenoxyphenol.

Table 1: ¹H NMR Spectroscopic Data for 4-Phenoxyphenol
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Chemical Shift (δ) ppm Multiplicity Assignment

7.285 m Aromatic Protons

7.037 m Aromatic Protons

6.94 m Aromatic Protons

6.92 m Aromatic Protons

6.802 m Aromatic Protons

5.34 s
Phenolic Hydroxyl Proton (-

OH)

Solvent: CDCl₃, Frequency:

400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 4-Phenoxyphenol

Chemical Shift (δ) ppm Assignment

157.3 C-O (ether)

151.0 C-OH

149.9 Aromatic C

129.8 Aromatic CH

122.9 Aromatic CH

120.9 Aromatic CH

118.8 Aromatic CH

116.3 Aromatic CH

Solvent: CDCl₃

Infrared (IR) Spectroscopy
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IR spectroscopy identifies the functional groups present in 4-Phenoxyphenol based on their

characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for 4-Phenoxyphenol

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3325 (broad) O-H stretch Phenolic Hydroxyl (-OH)

3100-3000 C-H stretch Aromatic C-H

1600-1440 C=C stretch Aromatic Ring

~1204 C-O stretch Aryl Ether (Ar-O-Ar)

1410-1310 C-O stretch Phenolic C-O

900-675 C-H bend (out-of-plane) Aromatic C-H

Sample Preparation: KBr

pellet[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 4-Phenoxyphenol.

Table 4: Mass Spectrometry Data for 4-Phenoxyphenol
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m/z Relative Abundance (%)

186.0 100.0

187.0 13.3

157.0 8.9

109.0 14.4

77.0 14.7

51.0 10.8

Ionization Method: Electron Ionization (EI) at 75

eV[1]

Experimental Protocols
The following sections outline the methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-Phenoxyphenol is prepared by dissolving approximately 10-20 mg of the solid

sample in a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. The

spectrum is acquired on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is set

to encompass the expected chemical shift range of the protons. For ¹³C NMR, a proton-

decoupled spectrum is typically acquired to simplify the spectrum to single lines for each

unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal

standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
The IR spectrum of solid 4-Phenoxyphenol is typically obtained using the KBr pellet method. A

small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is

then compressed under high pressure in a die to form a transparent or translucent pellet. The

pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded
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over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
The mass spectrum of 4-Phenoxyphenol is obtained using an electron ionization (EI) mass

spectrometer. A small amount of the sample is introduced into the ion source, where it is

vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes

the molecule to ionize and fragment. The resulting positively charged ions are accelerated and

separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records

the abundance of each ion, generating the mass spectrum.

Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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General Workflow for Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Sample Preparation:
Dissolve in Deuterated Solvent

Data Acquisition:
¹H and ¹³C NMR Spectra

Data Processing:
Fourier Transform, Phasing, Baseline Correction

Data Analysis:
Peak Integration, Chemical Shift and Coupling Constant Determination

Sample Preparation:
KBr Pellet or Nujol Mull

Data Acquisition:
FTIR Spectrum

Data Processing:
Background Subtraction

Data Analysis:
Peak Identification and Functional Group Assignment

Sample Introduction:
Vaporization

Ionization:
Electron Ionization (EI)

Mass Separation:
Based on m/z Ratio

Detection and Analysis:
Generation of Mass Spectrum

Logical Relationships in Spectroscopic Data Interpretation

4-Phenoxyphenol
(C₁₂H₁₀O₂)

NMR
(¹H, ¹³C)

provides data on

IR

provides data on

MS

provides data on

Molecular Structure

determines
C-H framework

identifies
functional groups

confirms molecular weight
and fragmentation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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